![molecular formula C9H6F3NO4S B6247189 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene CAS No. 685119-64-6](/img/new.no-structure.jpg)
1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene
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Overview
Description
1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of ethenesulfonyl, nitro, and trifluoromethyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with modified functional groups.
Scientific Research Applications
1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups that can interact with biological targets.
Mechanism of Action
The mechanism by which 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research and development .
Comparison with Similar Compounds
- 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
- 1-(Trifluoromethanesulfonyl)-2-nitro-4-(trifluoromethyl)benzene
- 1-(Methanesulfonyl)-2-nitro-4-(trifluoromethyl)benzene
Comparison: 1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity and stability compared to its analogs. The trifluoromethyl group enhances its lipophilicity and resistance to metabolic degradation, making it a valuable compound in various applications .
Biological Activity
1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene, also known by its CAS number 685119-64-6, is a compound of increasing interest in medicinal chemistry and toxicology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in various fields.
The molecular formula of this compound is C8H6F3N1O3S1, with a molecular weight of approximately 239.19 g/mol. The compound features a trifluoromethyl group, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its therapeutic potential in cancer treatment.
Toxicological Profile
The toxicological assessment of this compound reveals several critical findings:
- Acute Toxicity : Studies indicate that high doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. The No Observed Adverse Effect Level (NOAEL) has been reported at doses around 50 mg/kg in rodent models .
- Genotoxicity : Limited studies suggest that while the compound exhibits some genotoxic potential, it is not classified as a strong mutagen based on current evidence .
Biological Activity Data
Property | Value |
---|---|
CAS Number | 685119-64-6 |
Molecular Formula | C₈H₆F₃N₁O₃S₁ |
Molecular Weight | 239.19 g/mol |
NOAEL | 50 mg/kg |
Toxicity Effects | Hepatotoxicity, Nephrotoxicity |
Case Study 1: Anticancer Activity
In a recent study, researchers investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with cytochrome P450 enzymes. Results demonstrated that it acts as an inhibitor, altering the metabolism of co-administered drugs and highlighting the importance of understanding drug-drug interactions in therapeutic settings.
Properties
CAS No. |
685119-64-6 |
---|---|
Molecular Formula |
C9H6F3NO4S |
Molecular Weight |
281.21 g/mol |
IUPAC Name |
1-ethenylsulfonyl-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(9(10,11)12)5-7(8)13(14)15/h2-5H,1H2 |
InChI Key |
CFFVGBUPXOHVRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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